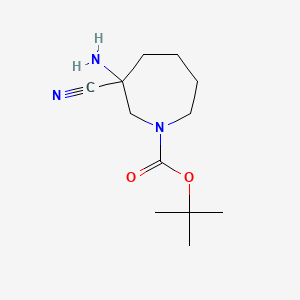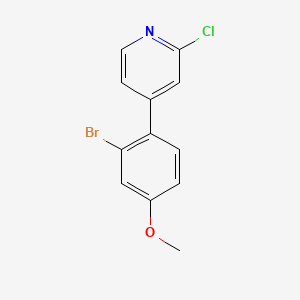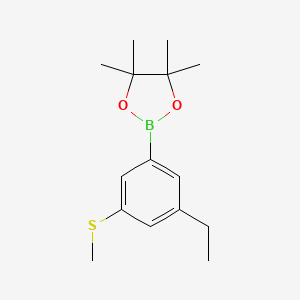
N,N-dimethyl-1H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1H-imidazol-5-amine: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the 1-position and an amine group at the 5-position of the imidazole ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One of the common methods for synthesizing N,N-dimethyl-1H-imidazol-5-amine involves the cyclization of amido-nitriles.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dimethyl-1H-imidazol-5-amine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethyl-1H-imidazol-5-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of novel catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving imidazole-containing compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
1H-imidazole: The parent compound of the imidazole family, lacking the dimethyl and amine substitutions.
N-methyl-1H-imidazole: Similar to N,N-dimethyl-1H-imidazol-5-amine but with only one methyl group attached to the nitrogen atom.
1H-imidazole-4-amine: An imidazole derivative with an amine group at the 4-position instead of the 5-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and an amine group at specific positions on the imidazole ring allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C5H9N3 |
|---|---|
Molekulargewicht |
111.15 g/mol |
IUPAC-Name |
N,N-dimethyl-1H-imidazol-5-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) |
InChI-Schlüssel |
NVFFDPHSQRRFKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


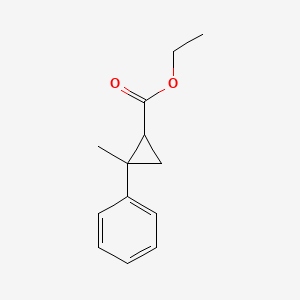
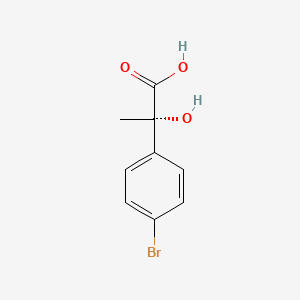
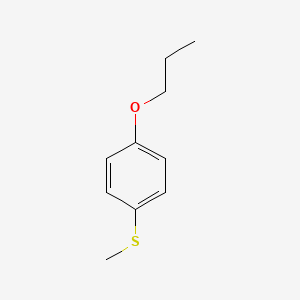
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


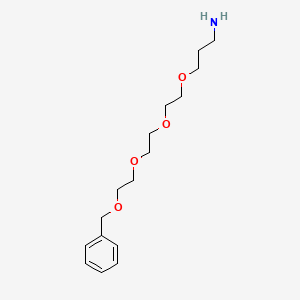
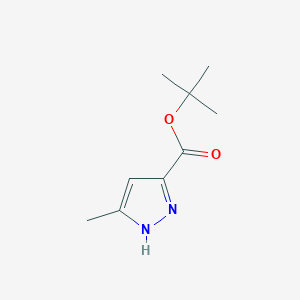
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
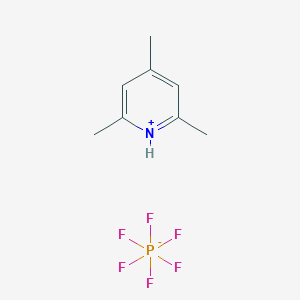
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
